2-(4-ethoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide
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Overview
Description
2-(4-ethoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide is a synthetic organic compound with a unique structure that combines a benzamide group with a thiophene ring
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit dgat1 in mouse c2c12 cells .
Mode of Action
It is suggested that it may interact with its targets, such as dgat1, leading to changes in cellular processes .
Biochemical Pathways
It is suggested that it may affect the pathway involving dgat1, which plays a role in triglyceride synthesis .
Result of Action
It is suggested that it may suppress triglyceride accumulation in mouse c2c12 cells .
Preparation Methods
The synthesis of 2-(4-ethoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide typically involves the condensation of 4-ethoxybenzoic acid with N,4,5-trimethylthiophene-3-carboxamide. The reaction is carried out under acidic conditions, often using a catalyst such as boron trifluoride etherate. The process involves heating the reactants to a specific temperature to facilitate the formation of the desired product .
Chemical Reactions Analysis
2-(4-ethoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
2-(4-ethoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide has several applications in scientific research:
Pharmaceuticals: It is used in the development of new drugs due to its potential biological activity.
Materials Science: The compound’s unique structure makes it suitable for use in the synthesis of advanced materials with specific properties.
Biological Studies: It is employed in various biological assays to study its effects on different biological pathways.
Comparison with Similar Compounds
2-(4-ethoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide can be compared with other similar compounds such as:
- Ethyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate
- Methyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate
- Methyl 3-(4-ethoxybenzamido)benzo[b]thiophene-2-carboxylate
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to variations in their chemical reactivity and biological activity .
Properties
IUPAC Name |
2-[(4-ethoxybenzoyl)amino]-N,4,5-trimethylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-5-22-13-8-6-12(7-9-13)15(20)19-17-14(16(21)18-4)10(2)11(3)23-17/h6-9H,5H2,1-4H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUXOFUVTPBCDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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